Tetrahydropyridazine-1,2-dicarbaldehyde

Catalog No.
S1498448
CAS No.
189807-28-1
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyridazine-1,2-dicarbaldehyde

CAS Number

189807-28-1

Product Name

Tetrahydropyridazine-1,2-dicarbaldehyde

IUPAC Name

diazinane-1,2-dicarbaldehyde

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2

InChI Key

BKWBJAMZEUGAIC-UHFFFAOYSA-N

SMILES

C1CCN(N(C1)C=O)C=O

Synonyms

1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI)

Canonical SMILES

C1CCN(N(C1)C=O)C=O

Tetrahydropyridazine-1,2-dicarbaldehyde is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms. Its molecular structure consists of two aldehyde functional groups attached to a tetrahydropyridazine framework. This compound has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

, primarily due to the presence of the aldehyde groups. Key reactions include:

  • Condensation Reactions: The aldehyde groups can react with amines or hydrazines to form imines or hydrazones, respectively.
  • Cycloaddition Reactions: It can undergo [4 + 2] cycloaddition reactions with dienes, leading to the formation of more complex heterocyclic compounds .
  • Reduction Reactions: The aldehyde functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride, resulting in tetrahydropyridazine derivatives .

Research indicates that tetrahydropyridazine derivatives exhibit notable biological activities. For instance, some compounds derived from tetrahydropyridazine have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . Additionally, certain derivatives have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Several synthetic routes have been developed to produce tetrahydropyridazine-1,2-dicarbaldehyde:

  • Cyclization of Precursors: Starting from appropriate dicarbonyl compounds or dicarboxylic acids, cyclization reactions involving hydrazine or its derivatives can yield tetrahydropyridazine structures.
  • One-Pot Synthesis: Recent advancements include one-pot synthesis methods that combine multiple reaction steps into a single process, enhancing efficiency and yield .
  • Electrochemical Methods: Electroreductive techniques have also been explored for synthesizing related compounds, showcasing the versatility of electrochemistry in organic synthesis .

Tetrahydropyridazine-1,2-dicarbaldehyde and its derivatives have several applications:

  • Pharmaceuticals: They are being explored as potential drug candidates due to their biological activities.
  • Materials Science: Their unique structural properties make them suitable for developing novel materials with specific electronic or optical characteristics.
  • Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.

Studies on the interactions of tetrahydropyridazine derivatives with biological targets are ongoing. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well these compounds bind to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which these compounds exert their biological effects.

Such investigations are crucial for elucidating the therapeutic potential of tetrahydropyridazine derivatives.

Tetrahydropyridazine-1,2-dicarbaldehyde shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TetrahydropyridineSaturated nitrogen ringLacks aldehyde groups; used in pharmacology
PyridazineUnsaturated nitrogen ringContains only one nitrogen atom in the ring
1,2-DihydropyridineSaturated nitrogen ringContains two nitrogen atoms; less oxidized than tetrahydropyridazines
1-MethylpyridazineMethylated pyridineExhibits different reactivity due to methyl substitution

Uniqueness of Tetrahydropyridazine-1,2-dicarbaldehyde

Tetrahydropyridazine-1,2-dicarbaldehyde is unique due to its dual aldehyde functionalities combined with a saturated nitrogen ring structure. This combination allows for diverse reactivity patterns not typically seen in other similar compounds. Its potential applications in drug development and materials science further highlight its significance in research and industry.

XLogP3

-0.1

Dates

Modify: 2023-07-17

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